molecular formula C17H27N7 B12213260 N-cyclohexyl-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-cyclohexyl-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12213260
M. Wt: 329.4 g/mol
InChI Key: IOAVZMMYNDLHQO-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound belonging to the class of phenylpiperazines This compound is characterized by its complex structure, which includes a pyrazolo[3,4-d]pyrimidine core, a cyclohexyl group, and a methylpiperazine moiety

Preparation Methods

The synthesis of N-cyclohexyl-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.

    Introduction of the cyclohexyl group: This step typically involves alkylation reactions using cyclohexyl halides under basic conditions.

    Attachment of the methylpiperazine moiety: This can be accomplished through nucleophilic substitution reactions using methylpiperazine and suitable leaving groups on the pyrazolo[3,4-d]pyrimidine core.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-cyclohexyl-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a potential candidate for studying enzyme mechanisms and developing enzyme inhibitors.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases where enzyme inhibition is beneficial.

    Industry: It may be used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-cyclohexyl-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H27N7

Molecular Weight

329.4 g/mol

IUPAC Name

N-cyclohexyl-1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H27N7/c1-22-8-10-24(11-9-22)17-20-15(19-13-6-4-3-5-7-13)14-12-18-23(2)16(14)21-17/h12-13H,3-11H2,1-2H3,(H,19,20,21)

InChI Key

IOAVZMMYNDLHQO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4CCCCC4

Origin of Product

United States

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